

Application Notes & Protocols: (S)-AZD6482 in Mouse Xenograft Models

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Compound of Interest

Compound Name: (S)-AZD 6482

Cat. No.: B605771

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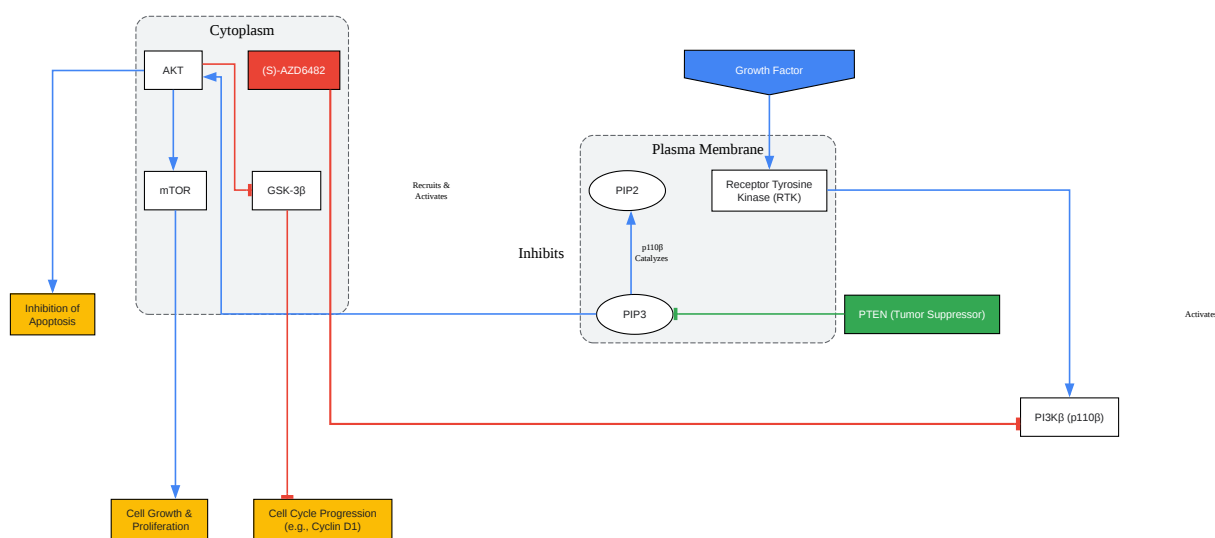
Introduction

(S)-AZD6482 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3K β) isoform, with an IC₅₀ of approximately 10 nM.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism; its hyperactivation is a common feature in many human cancers.[2] Tumors with a loss-of-function mutation in the PTEN (Phosphatase and Tensin homolog) gene are often highly dependent on the PI3K β isoform for survival and growth.[3][4][5] PTEN normally antagonizes the PI3K pathway; its absence leads to constitutive pathway activation. (S)-AZD6482 selectively targets this dependency, making it a promising therapeutic agent for PTEN-deficient cancers.[1][6] These application notes provide a comprehensive guide for utilizing (S)-AZD6482 in preclinical mouse xenograft models to evaluate its anti-tumor efficacy.

Mechanism of Action and Signaling Pathway

(S)-AZD6482 is an ATP-competitive inhibitor that binds to the p110 β catalytic subunit of the PI3K enzyme.[7] In PTEN-deficient cells, the conversion of phosphatidylinositol (4,5)-biphosphate (PIP₂) to phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) is unchecked. The accumulation of PIP₃ at the plasma membrane recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates that promote cell cycle progression (e.g., by downregulating GSK-3 β and upregulating Cyclin D1), inhibit apoptosis (e.g., by inhibiting Bad and activating Bcl-2), and

stimulate protein synthesis and cell growth via the mTOR complex.[2] By inhibiting PI3K β , (S)-AZD6482 blocks the production of PIP3, leading to the suppression of AKT phosphorylation and the inactivation of the entire downstream signaling cascade, ultimately resulting in decreased cell proliferation and increased apoptosis in susceptible tumor cells.[2]



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Caption: PI3K β signaling pathway and the inhibitory action of (S)-AZD6482.

Quantitative Data from Preclinical Xenograft Studies

(S)-AZD6482 has demonstrated significant single-agent anti-tumor activity in mouse xenograft models of PTEN-deficient cancers. The table below summarizes key quantitative data from representative studies.

Cell Line	Cancer Type	PTEN Status	Mouse Model	Dosage & Route	Vehicle / Formulation	Efficacy Outcome	Reference
PC3	Prostate Cancer	Null	Athymic Nude	20 mg/kg, i.p., BID	7.5% NMP, 40% PEG400, 52.5% ddH ₂ O	Significant tumor growth inhibition	[1] [8]
HCC70	Breast Cancer	Null	Athymic Nude	20 mg/kg, i.p., BID	Not Specified	Significant tumor growth inhibition	[1] [6]
HCC1954	Breast Cancer	Wild-Type	Athymic Nude	20 mg/kg, i.p., BID	Not Specified	No significant tumor growth inhibition	[1]
PP Model	Breast Cancer	Null	Syngeneic	80 mg/kg, p.o., QD	10% NMP, 90% PEG300	Down-regulated AKT and STAT3 phosphorylation; Synergized with anti-PD-1	[4]

Abbreviations: PTEN (Phosphatase and Tensin homolog); i.p. (intraperitoneal); p.o. (oral gavage); BID (twice daily); QD (once daily); NMP (1-methyl-2-pyrrolidinone); PEG (polyethylene glycol).

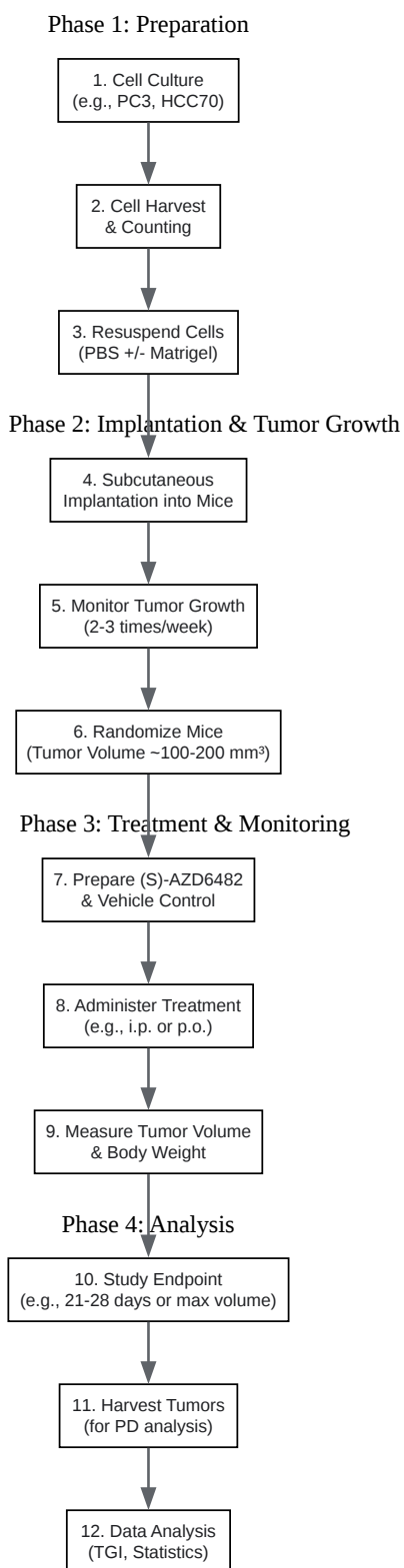
Experimental Protocols

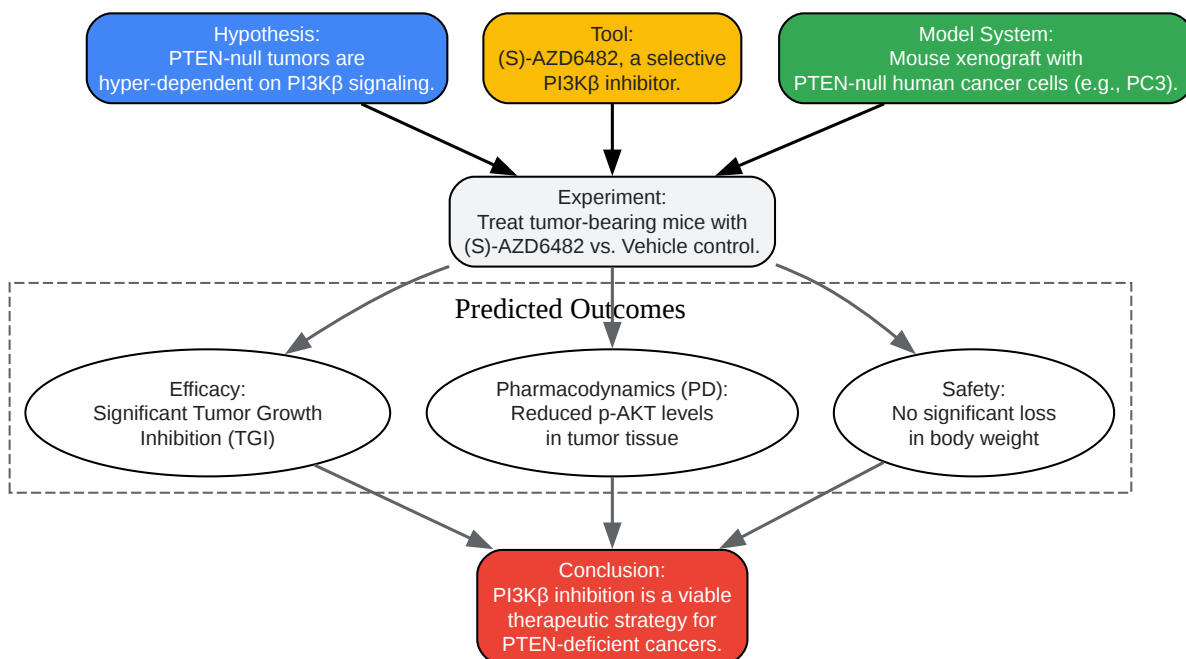
This section provides detailed protocols for conducting a mouse xenograft study to evaluate the efficacy of (S)-AZD6482.

Materials and Reagents

- Compound: (S)-AZD6482
- Cell Line: PTEN-deficient human cancer cell line (e.g., PC3 or HCC70)
- Animals: 6-8 week old female immunodeficient mice (e.g., Athymic Nude, NOD/SCID)
- Cell Culture Media: RPMI-1640 or DMEM, 10% FBS, 1% Penicillin-Streptomycin
- Vehicle Components: 1-methyl-2-pyrrolidinone (NMP), Polyethylene glycol 300 or 400 (PEG300/PEG400), sterile water (ddH₂O) or 0.5% methylcellulose.[8]
- Other: Matrigel (optional, for enhancing tumor take-rate), sterile PBS, syringes, needles, calipers, isoflurane anesthesia.

Experimental Workflow Diagram





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